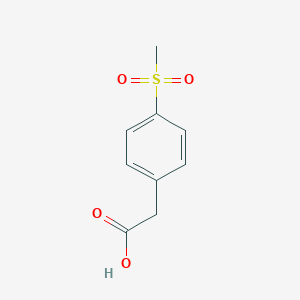

4-(Methylsulfonyl)phenylacetic acid

Description

Properties

IUPAC Name |

2-(4-methylsulfonylphenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O4S/c1-14(12,13)8-4-2-7(3-5-8)6-9(10)11/h2-5H,6H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HGGWOSYNRVOQJH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70341331 | |

| Record name | 4-(Methylsulfonyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90536-66-6 | |

| Record name | 4-(Methylsulfonyl)phenylacetic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=90536-66-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Mesylphenylacetic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090536666 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(Methylsulfonyl)phenylacetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70341331 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-MESYLPHENYLACETIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C39I2W89XI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

In-Depth Technical Guide: The Mechanism of Action of 4-(Methylsulfonyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfonyl)phenylacetic acid is a compound of significant interest in medicinal chemistry, primarily recognized for its role as a key intermediate in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors. Emerging evidence also points to its intrinsic biological activities, including anti-inflammatory and antioxidant properties. This technical guide provides a comprehensive overview of the mechanism of action of this compound, with a focus on its core function as a COX-2 inhibitor. This document details the signaling pathways involved, presents available quantitative data, outlines relevant experimental protocols, and discusses its broader therapeutic potential.

Core Mechanism of Action: Selective COX-2 Inhibition

The principal mechanism of action of this compound is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1][2] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[1] There are two main isoforms of the COX enzyme: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, such as protecting the gastric mucosa. In contrast, COX-2 is an inducible enzyme, with its expression being upregulated at sites of inflammation. By selectively inhibiting COX-2, this compound can reduce the production of pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects while minimizing the gastrointestinal side effects associated with non-selective COX inhibitors.[1][2]

Signaling Pathway of COX-2 Inhibition

The inhibition of COX-2 by this compound interrupts the inflammatory cascade. The following diagram illustrates the cyclooxygenase signaling pathway and the point of intervention by this compound.

Quantitative Data

Table 1: In Vivo Anti-inflammatory Activity of this compound

| Assay | Animal Model | Treatment | Dose | Time Point | % Inhibition of Paw Edema | Reference |

| Carrageenan-induced paw edema | Rat | This compound | 100 mg/kg | 1 h | 25.4 | [1] |

| 2 h | 38.7 | [1] | ||||

| 3 h | 45.2 | [1] | ||||

| 4 h | 51.6 | [1] | ||||

| Diclofenac Sodium | 10 mg/kg | 1 h | 22.5 | [1] | ||

| 2 h | 35.5 | [1] | ||||

| 3 h | 41.9 | [1] | ||||

| 4 h | 48.4 | [1] |

Secondary Mechanism of Action: Antioxidant Properties

In addition to its primary role as a COX-2 inhibitor, this compound also exhibits antioxidant properties.[1] It is capable of scavenging free radicals, which can contribute to its overall anti-inflammatory effect by reducing oxidative stress at the site of inflammation. The quantitative data for its antioxidant activity is not extensively documented in publicly available literature.

Experimental Protocols

In Vitro COX-1/COX-2 Inhibition Assay (Human Whole Blood Assay)

This assay is a standard method to determine the inhibitory activity and selectivity of a compound against COX-1 and COX-2 enzymes in a physiologically relevant environment.

Objective: To measure the IC50 values of a test compound for the inhibition of COX-1 and COX-2.

Methodology:

-

COX-2 Induction: Fresh human blood is incubated with lipopolysaccharide (LPS) to induce the expression of COX-2.

-

Compound Incubation: The LPS-stimulated blood is then incubated with various concentrations of the test compound (e.g., this compound).

-

COX-1 Assay: A separate aliquot of blood (without LPS) is used for the COX-1 assay. The blood is allowed to clot, which triggers COX-1-mediated thromboxane B2 (TXB2) production. The test compound is added to assess its effect on COX-1.

-

Prostaglandin Measurement: The concentration of prostaglandin E2 (PGE2) in the plasma of the LPS-stimulated blood (a measure of COX-2 activity) and the concentration of TXB2 in the serum of the clotted blood (a measure of COX-1 activity) are determined using enzyme-linked immunosorbent assays (ELISAs).

-

Data Analysis: The percentage of inhibition of PGE2 and TXB2 production is calculated for each concentration of the test compound. The IC50 values are then determined from the dose-response curves.

In Vivo Anti-inflammatory Activity (Carrageenan-induced Paw Edema)

This is a classic and widely used animal model to evaluate the acute anti-inflammatory activity of a compound.

Objective: To assess the in vivo anti-inflammatory effect of a test compound.

Methodology:

-

Animal Model: Male Wistar rats are typically used.

-

Compound Administration: The test compound (this compound) or a reference drug (e.g., diclofenac sodium) is administered orally or intraperitoneally to the rats. A control group receives the vehicle.

-

Induction of Inflammation: After a specific period (e.g., 1 hour) following compound administration, a sub-plantar injection of carrageenan solution is given into the right hind paw of each rat to induce localized inflammation and edema.

-

Edema Measurement: The paw volume is measured at various time points (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection using a plethysmometer.

-

Data Analysis: The percentage of inhibition of paw edema for each treatment group is calculated by comparing the increase in paw volume to that of the control group.

Synthesis and Chemical Properties

This compound is an important raw material and intermediate in organic synthesis, particularly in the pharmaceutical industry.[3] It is a key building block for the synthesis of several selective COX-2 inhibitors, including Etoricoxib.[1]

Conclusion

This compound exerts its primary biological effect through the selective inhibition of the COX-2 enzyme, which is a cornerstone of its anti-inflammatory properties. While it is a crucial intermediate in the synthesis of more potent COX-2 inhibitors, it possesses intrinsic anti-inflammatory and antioxidant activities. Further research to quantify its COX-1/COX-2 inhibitory potency and to fully elucidate its antioxidant capacity would provide a more complete understanding of its therapeutic potential. The experimental protocols and signaling pathway information provided in this guide offer a solid foundation for researchers and drug development professionals working with this compound and in the broader field of anti-inflammatory drug discovery.

References

- 1. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound | High-Purity Reagent [benchchem.com]

- 3. Design and synthesis of 4,5-diphenyl-4-isoxazolines: novel inhibitors of cyclooxygenase-2 with analgesic and antiinflammatory activity - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biological Activity of 4-(Methylsulfonyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfonyl)phenylacetic acid is a pivotal molecule in medicinal chemistry, primarily recognized for its role as a key structural motif in a class of potent and selective cyclooxygenase-2 (COX-2) inhibitors. While it is principally utilized as a synthetic intermediate in the development of blockbuster non-steroidal anti-inflammatory drugs (NSAIDs) such as Etoricoxib and Rofecoxib, its intrinsic biological activities, including anti-inflammatory and antioxidant properties, are of significant interest. This technical guide provides a comprehensive overview of the biological activities of this compound, focusing on its mechanism of action, relevant signaling pathways, and detailed experimental protocols for its evaluation. Although quantitative inhibitory data for the parent compound is not extensively available in public literature, this guide presents data for its prominent derivative, Rofecoxib, to illustrate the therapeutic potential conferred by the this compound core.

Introduction

This compound is a substituted phenylacetic acid derivative characterized by a methylsulfonyl group at the para position of the phenyl ring. This electron-withdrawing group is crucial for the selective inhibition of the COX-2 enzyme, a key mediator of inflammation and pain. The compound serves as a foundational building block in the synthesis of diarylheterocyclic compounds that have been successfully developed as clinically effective anti-inflammatory agents with improved gastrointestinal safety profiles compared to non-selective NSAIDs.[1] Beyond its role as a synthetic precursor, understanding the inherent biological activity of the this compound scaffold is essential for the rational design of novel therapeutics.

Primary Biological Activity: Selective COX-2 Inhibition

The principal biological activity of compounds derived from this compound is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1]

Mechanism of Action

COX enzymes (COX-1 and COX-2) catalyze the conversion of arachidonic acid to prostaglandins, which are key signaling molecules in inflammation. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. The methylsulfonyl group of the this compound moiety is able to insert into a hydrophilic side pocket present in the active site of the COX-2 enzyme, but not in COX-1. This differential binding accounts for the selective inhibition of COX-2, leading to a reduction in the production of pro-inflammatory prostaglandins.[1]

Signaling Pathway

The inhibition of COX-2 by this compound-derived compounds interrupts the inflammatory cascade. Pro-inflammatory stimuli, such as cytokines and lipopolysaccharides (LPS), trigger signaling pathways, including the NF-κB pathway, which leads to the upregulation of COX-2 expression. The subsequent production of prostaglandins by COX-2 further propagates the inflammatory response.

Quantitative Data for Biological Activity

| Compound | Assay Type | Target | IC50 | Selectivity Index (COX-1/COX-2) |

| Rofecoxib | Human Osteosarcoma Cells | COX-2 | 26 ± 10 nM | >1000 |

| Rofecoxib | CHO Cells expressing human COX-2 | COX-2 | 18 ± 7 nM | >1000 |

| Rofecoxib | Purified human recombinant enzyme | COX-2 | 0.34 µM | - |

| Rofecoxib | Purified human recombinant enzyme | COX-1 | 26 µM | 76.5 |

| Rofecoxib | Human Whole Blood Assay (LPS-induced) | COX-2 (PGE2 synthesis) | 0.53 ± 0.02 µM | 35.5 |

| Rofecoxib | Human Whole Blood Assay (coagulation) | COX-1 (Thromboxane B2 synthesis) | 18.8 ± 0.9 µM | - |

Table 1: In Vitro COX Inhibitory Activity of Rofecoxib, a derivative of this compound.[2][3]

Potential Antioxidant Activity

Some evidence suggests that this compound and its derivatives possess antioxidant properties by scavenging free radicals.[1] This activity can contribute to the overall anti-inflammatory effect by reducing oxidative stress, which is a key component of the inflammatory process.

Experimental Protocols

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits.

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Reconstitute human recombinant COX-2 enzyme in the provided assay buffer to the recommended concentration.

-

Prepare serial dilutions of this compound (or its derivatives) in the assay buffer. A final concentration range of 0.01 µM to 100 µM is a typical starting point.

-

Prepare the arachidonic acid substrate solution in an appropriate solvent as recommended by the supplier.

-

-

Assay Procedure:

-

To the wells of a 96-well microplate, add the assay buffer.

-

Add the COX-2 enzyme solution to all wells except the negative control.

-

Add the test compound dilutions to the respective wells. Include a vehicle control (e.g., DMSO).

-

Incubate the plate at 37°C for a specified time (e.g., 15 minutes) to allow for inhibitor binding.

-

Initiate the enzymatic reaction by adding the arachidonic acid substrate to all wells.

-

Immediately measure the fluorescence intensity at an excitation of ~535 nm and an emission of ~587 nm in a kinetic mode for 5-10 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction from the linear portion of the kinetic read.

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a suitable dose-response curve to determine the IC50 value.

-

In Vitro Anti-inflammatory Activity in Cell-Based Assays

Methodology using RAW 264.7 Macrophages:

-

Cell Culture and Seeding:

-

Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS and antibiotics.

-

Seed the cells in a 96-well plate at a density of 1 x 10^5 cells/well and allow them to adhere overnight.

-

-

Treatment and Stimulation:

-

Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Induce an inflammatory response by adding lipopolysaccharide (LPS) at a final concentration of 1 µg/mL.

-

-

Measurement of Inflammatory Mediators:

-

After 24 hours of incubation, collect the cell culture supernatant.

-

Measure the concentration of nitric oxide (NO) using the Griess reagent.

-

Quantify the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using commercially available ELISA kits.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of NO, TNF-α, and IL-6 production for each concentration of the test compound compared to the LPS-stimulated control.

-

Determine the IC50 values for the inhibition of each inflammatory mediator.

-

Antioxidant Activity - Ferric Reducing Antioxidant Power (FRAP) Assay

Workflow Diagram:

Methodology:

-

Reagent Preparation:

-

Prepare the FRAP reagent by mixing acetate buffer (300 mM, pH 3.6), a solution of 10 mM TPTZ (2,4,6-tripyridyl-s-triazine) in 40 mM HCl, and 20 mM FeCl3·6H2O in a 10:1:1 ratio.

-

Prepare a standard solution of Trolox or ferrous sulfate.

-

Prepare solutions of this compound in a suitable solvent.

-

-

Assay Procedure:

-

Add the FRAP reagent to the wells of a 96-well plate.

-

Add the test compound or standard solutions to the wells.

-

Incubate the plate at 37°C for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the reaction mixture at 593 nm.

-

-

Data Analysis:

-

Generate a standard curve using the absorbance values of the standards.

-

Calculate the FRAP value of the test compound, which is expressed as µmol of Fe(II) equivalents per gram or mole of the compound.

-

Conclusion

This compound is a cornerstone in the development of selective COX-2 inhibitors, with its methylsulfonylphenyl moiety being critical for conferring selectivity and potency. While direct quantitative data on its intrinsic biological activity is limited in the available literature, the profound anti-inflammatory effects of its derivatives underscore the importance of this chemical scaffold. The experimental protocols detailed in this guide provide a robust framework for researchers to investigate the anti-inflammatory and antioxidant properties of this compound and novel compounds derived from it. Further studies to quantify the intrinsic activity of the parent compound would be valuable in fully elucidating its therapeutic potential and in guiding the future design of anti-inflammatory agents.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Physicochemical Properties of 4-(Methylsulfonyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 4-(Methylsulfonyl)phenylacetic acid, a key intermediate in the synthesis of pharmaceuticals, particularly selective COX-2 inhibitors.[1] The document details quantitative data, experimental methodologies, and relevant biochemical pathways to support research and development activities.

Core Physicochemical Data

The following tables summarize the key physicochemical properties of this compound (CAS No: 90536-66-6).[1] These values are essential for understanding the compound's behavior in various chemical and biological systems.

Table 1: General and Physical Properties

| Property | Value | Source |

| Molecular Formula | C₉H₁₀O₄S | [1][2][3][4] |

| Molecular Weight | 214.24 g/mol | [1][4][5] |

| Appearance | White to pale yellow crystalline powder | [4][6] |

| Melting Point | 136-140 °C | [2][6] |

| Boiling Point | ~324.37 - 443.0 °C (estimate) | [2][6] |

| Density | ~1.4 g/cm³ (estimate) | [2] |

Table 2: Chemical and Solubility Properties

| Property | Value | Source |

| pKa | 3.90 ± 0.10 (Predicted) | [6] |

| logP (XLogP3) | 1.3 | [5] |

| Water Solubility | Slightly soluble | [3][6][7] |

| Solvent Solubility | Soluble in Methanol; Slightly soluble in DMSO | [6][8] |

| Topological Polar Surface Area | 79.8 Ų | [5] |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections describe protocols for the synthesis and determination of key physicochemical properties of this compound.

This compound is commonly synthesized from 1-(4-Methanesulfonyl-phenyl)-ethanone. A typical experimental procedure is as follows:

-

Reaction Setup : In a round-bottom flask, combine 1-(4-Methanesulfonyl-phenyl)-ethanone (20 mmol), morpholine (60 mmol), and elemental sulfur (40 mmol).[6]

-

Reflux : Heat the mixture to reflux at 125°C (398 K) for 2 hours.[1][6]

-

Hydrolysis : After the initial reflux, add a 3N solution of sodium hydroxide (NaOH, 20 mL) to the reaction mixture.[6] Continue to reflux for an additional 30 minutes to hydrolyze the intermediate thioamide.[1][6]

-

Purification :

-

Isolation : The resulting aqueous fraction is further acidified with diluted HCl to a pH of 2 to precipitate the final product.[1]

-

Recrystallization : The crude product is collected as a white solid and can be recrystallized from an ethanol/water solution (1:1 v/v) to obtain pure crystals.[1][6]

The melting point of an organic solid provides a key indication of its purity.

-

Sample Preparation : A small amount of the dried, crystalline this compound is packed into a capillary tube.

-

Apparatus : A calibrated melting point apparatus is used for the determination.

-

Measurement : The capillary tube is heated at a controlled rate. The temperature at which the substance begins to melt and the temperature at which it becomes completely liquid are recorded as the melting range.[9] For pure compounds, this range is typically narrow.

While this compound is a solid at room temperature, a general protocol for determining the boiling point of an organic compound involves simple distillation.[9]

-

Apparatus Setup : A simple distillation apparatus is assembled, consisting of a round-bottom flask, a condenser, a thermometer, and a collection flask.[9]

-

Heating : The compound in the round-bottom flask is heated.[9]

-

Temperature Reading : The thermometer bulb is positioned at the level of the side arm leading to the condenser to accurately measure the temperature of the vapor that is in equilibrium with the boiling liquid.[9]

-

Boiling Point : The temperature at which the vapor temperature stabilizes while the liquid is actively boiling is recorded as the boiling point.[9]

The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a carboxylic acid like this compound, potentiometric titration is a common method.

-

Solution Preparation : A precise weight of the acid is dissolved in a suitable solvent, often a mixture of water and an organic co-solvent like methanol or ethanol to ensure solubility.

-

Titration : A standardized solution of a strong base (e.g., NaOH) is slowly added to the acid solution using a burette.

-

pH Monitoring : The pH of the solution is monitored continuously using a calibrated pH meter as the titrant is added.

-

Data Analysis : A titration curve is generated by plotting the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the acid has been neutralized.

Visualizations: Synthesis Workflow and Biological Pathway

Diagrams are provided to illustrate the synthesis process and the biological mechanism of action related to this compound.

Caption: Synthesis workflow of this compound.

This compound is a precursor to and shares functional characteristics with selective COX-2 inhibitors.[1] The cyclooxygenase (COX) pathway is central to inflammation.

Caption: Mechanism of COX-2 inhibition by related compounds.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. 4-Methylsulfonyl phenyl acetic acid | CAS#:90536-66-6 | Chemsrc [chemsrc.com]

- 3. fishersci.ca [fishersci.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. CAS 90536-66-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 6. 4-Methylsulphonylphenylacetic acid | 90536-66-6 [chemicalbook.com]

- 7. This compound, 97% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. britiscientific.com [britiscientific.com]

- 9. chem.libretexts.org [chem.libretexts.org]

The Structure-Activity Relationship of 4-(Methylsulfonyl)phenylacetic Acid Derivatives: A Technical Guide for Drug Development Professionals

An in-depth exploration of the synthesis, biological evaluation, and structure-activity relationships of 4-(methylsulfonyl)phenylacetic acid derivatives as potent and selective inhibitors of cyclooxygenase-2 (COX-2).

The this compound scaffold is a cornerstone in the development of non-steroidal anti-inflammatory drugs (NSAIDs), primarily due to its role as a key pharmacophore in selective COX-2 inhibitors.[1] This technical guide provides a comprehensive overview of the structure-activity relationships (SAR) of this class of compounds, offering valuable insights for researchers, scientists, and drug development professionals. By summarizing quantitative data, detailing experimental protocols, and visualizing key concepts, this document serves as a practical resource for the rational design of novel anti-inflammatory agents.

Core Structure and Rationale for COX-2 Selectivity

The anti-inflammatory effects of traditional NSAIDs stem from their ability to inhibit cyclooxygenase (COX) enzymes, which are responsible for the conversion of arachidonic acid into pro-inflammatory prostaglandins.[2] However, the non-selective inhibition of both COX-1, a constitutively expressed enzyme crucial for gastrointestinal protection, and COX-2, an inducible enzyme upregulated during inflammation, leads to significant gastrointestinal side effects.[2] The development of selective COX-2 inhibitors, such as celecoxib and rofecoxib, marked a significant advancement in anti-inflammatory therapy.

The 4-(methylsulfonyl)phenyl group is a critical feature for achieving COX-2 selectivity.[3] Molecular modeling studies have shown that the methylsulfonyl (SO₂Me) pharmacophore inserts into a secondary pocket present in the active site of the COX-2 enzyme, a feature absent in the COX-1 isoform.[3][4] This specific interaction is a key determinant of the high affinity and selectivity of these derivatives for COX-2.

Structure-Activity Relationship Insights

Systematic modifications of the this compound core have yielded a wealth of SAR data. The following sections summarize key findings from various studies, with quantitative data presented in the subsequent tables.

Modifications of the Acetic Acid Moiety

The carboxylic acid group of the phenylacetic acid core is crucial for its interaction with the active site of the COX enzyme. However, modifications to this part of the molecule can lead to derivatives with altered potency and selectivity. For instance, esterification or amidation of the carboxylic acid can modulate the pharmacokinetic properties of the compounds.

Substitutions on the Phenyl Ring

The phenyl ring of the this compound scaffold offers a versatile platform for introducing various substituents to enhance biological activity. The position and nature of these substituents can significantly impact COX-2 inhibitory potency and selectivity.

Introduction of Heterocyclic Moieties

A prominent strategy in the development of potent COX-2 inhibitors has been the replacement of the acetic acid side chain with various heterocyclic ring systems. These modifications often lead to compounds with improved potency, selectivity, and pharmacokinetic profiles. For example, the incorporation of imidazo[1,2-a]pyridine, indole, and furanone rings has resulted in highly effective COX-2 inhibitors.[2][4][5]

Quantitative Structure-Activity Relationship Data

The following tables summarize the in vitro COX-1 and COX-2 inhibitory activities of various this compound derivatives, providing a clear comparison of their potency and selectivity.

Table 1: Imidazo[1,2-a]pyridine Derivatives [4]

| Compound | R | R' | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) |

| 5a | H | H | >40 | 0.21 | >190.5 |

| 5d | H | Cl | >40 | 0.18 | >222.2 |

| 5h | CH₃ | H | >40 | 0.14 | >285.7 |

| 5i | CH₃ | F | >40 | 0.12 | >333.3 |

| 5k | CH₃ | Cl | >40 | 0.09 | >444.4 |

| 5n | CH₃ | CH₃ | 35.6 | 0.07 | 508.6 |

| 5q | Cl | H | >40 | 0.25 | >160 |

| 5r | Cl | F | >40 | 0.22 | >181.8 |

| 5s | Cl | Cl | >40 | 0.15 | >266.7 |

| 5t | Cl | CH₃ | >40 | 0.11 | >363.6 |

Table 2: Indole Derivatives [2]

| Compound | R | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

| 4a | Benzyl | 10.2 | 0.18 | 56.67 |

| 4b | p-Chlorobenzyl | 11.8 | 0.11 | 107.27 |

| 4c | p-Methylbenzyl | 9.5 | 0.15 | 63.33 |

| 4d | p-Methoxybenzyl | 8.1 | 0.20 | 40.50 |

| 4e | Phenyl | 11.5 | 0.19 | 60.53 |

| 4f | p-Chlorophenyl | 9.8 | 0.14 | 70.00 |

| Indomethacin | - | 0.039 | 0.49 | 0.079 |

Table 3: 1,2-Diarylacetylene Derivatives [3]

| Compound | R | R' | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI) |

| 11f | 4-SO₂Me | 3-OAc | 1.00 | 0.06 | 16.7 |

| 12d | 3-SO₂Me | 4-Me | >100 | 0.32 | >320 |

| 12f | 3-SO₂Me | 3-OAc | 6.5 | 0.05 | 130 |

| Rofecoxib | - | - | >100 | 0.50 | >200 |

| Celecoxib | - | - | 33.1 | 0.07 | 472 |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of research findings. The following sections outline the key experimental protocols for the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amines[4]

A two-step reaction is typically employed for the synthesis of these derivatives.

-

Step 1: Synthesis of α-bromo-4-(methylsulfonyl)acetophenone intermediates. Aniline derivatives are reacted with α-bromo-4-(methylsulfonyl)acetophenone to yield 1-(4-(methylsulfonyl)phenyl)-2-(phenylamino)ethan-1-one derivatives.

-

Step 2: Condensation reaction. The intermediates from the first step are condensed with various 2-aminopyridines to produce the final 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine compounds.

In Vitro COX Inhibition Assay[2][4]

The inhibitory activity of the synthesized compounds against COX-1 and COX-2 is evaluated using an in vitro enzyme inhibition assay.

-

Enzyme Source: Ovine or human recombinant COX-1 and COX-2 enzymes are commonly used.

-

Assay Principle: The assay measures the production of prostaglandin E₂ (PGE₂) from arachidonic acid by the COX enzymes. The inhibitory effect of the test compounds is determined by quantifying the reduction in PGE₂ production.

-

Detection Method: The amount of PGE₂ produced is typically measured using an enzyme immunoassay (EIA) kit.

-

Data Analysis: The concentration of the compound that causes 50% inhibition of the enzyme activity (IC₅₀) is calculated from the dose-response curves. The selectivity index (SI) is then calculated as the ratio of COX-1 IC₅₀ to COX-2 IC₅₀.

In Vivo Anti-inflammatory Activity: Carrageenan-Induced Rat Paw Edema Assay[3]

This is a standard in vivo model to assess the acute anti-inflammatory activity of compounds.

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Procedure:

-

The test compounds or a reference drug (e.g., celecoxib) are administered orally to the rats.

-

After a specific time, a solution of carrageenan is injected into the sub-plantar region of the right hind paw to induce inflammation.

-

The volume of the paw is measured at different time intervals after carrageenan injection using a plethysmometer.

-

-

Data Analysis: The percentage of inhibition of edema is calculated by comparing the paw volume of the treated group with that of the control group. The ED₅₀ (the dose that causes 50% inhibition of edema) can be determined.

Visualizing Key Concepts

Graphical representations of signaling pathways, experimental workflows, and logical relationships can significantly enhance understanding. The following diagrams were created using the DOT language.

Caption: The Cyclooxygenase (COX) signaling pathway.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. japsonline.com [japsonline.com]

- 3. Design, synthesis, and biological evaluation of linear 1-(4-, 3- or 2-methylsulfonylphenyl)-2-phenylacetylenes: a novel class of cyclooxygenase-2 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of new 2-(4-(methylsulfonyl)phenyl)-N-phenylimidazo[1,2-a]pyridin-3-amine as selective COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Potential Therapeutic Targets of 4-(Methylsulfonyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfonyl)phenylacetic acid (MSPA) is a versatile chemical intermediate with significant applications in medicinal chemistry. Primarily, it serves as a crucial building block in the synthesis of selective cyclooxygenase-2 (COX-2) inhibitors, a class of drugs with potent anti-inflammatory properties. While its role as a synthetic precursor is well-established, emerging evidence suggests that MSPA itself may possess intrinsic biological activities, including anti-inflammatory and potential anti-cancer effects. This technical guide provides a comprehensive overview of the potential therapeutic targets of MSPA, with a focus on its interaction with the COX-2 enzyme and the downstream signaling pathways. This document also includes detailed experimental protocols for the synthesis of MSPA and for assays to evaluate its biological activity, alongside a discussion of its potential in drug discovery and development.

Introduction

This compound is a substituted phenylacetic acid derivative characterized by a methylsulfonyl group at the para position of the phenyl ring. This structural feature is pivotal to its chemical reactivity and biological activity. The primary interest in MSPA from a therapeutic standpoint stems from its role as a key intermediate in the synthesis of several selective COX-2 inhibitors, most notably Etoricoxib.[1] The selective inhibition of COX-2 is a validated therapeutic strategy for the management of pain and inflammation in conditions such as arthritis, while minimizing the gastrointestinal side effects associated with non-selective non-steroidal anti-inflammatory drugs (NSAIDs).[2] Beyond its role as a synthetic intermediate, preliminary studies suggest that MSPA may have direct inhibitory effects on COX-2, thereby contributing to its overall pharmacological profile.[3]

Primary Therapeutic Target: Cyclooxygenase-2 (COX-2)

The principal therapeutic target for this compound and its derivatives is the cyclooxygenase-2 (COX-2) enzyme.[3] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and in various types of cancerous tissues.[4] It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation, pain, and fever.[5]

Mechanism of Action

The proposed mechanism of action for MSPA as a COX-2 inhibitor involves the binding of the molecule to the active site of the COX-2 enzyme. The methylsulfonyl group is believed to play a crucial role in the selective binding to a side pocket present in the COX-2 active site, which is absent in the COX-1 isoform. This selective binding prevents the substrate, arachidonic acid, from accessing the catalytic site, thereby inhibiting the production of pro-inflammatory prostaglandins, such as prostaglandin E2 (PGE2).[6]

Downstream Signaling Pathway

The inhibition of COX-2 by MSPA leads to the downregulation of the prostaglandin E2 (PGE2) signaling pathway. PGE2 exerts its effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1-EP4).[7] The activation of these receptors, particularly EP2 and EP4, is associated with inflammation, angiogenesis, and cancer progression.[5][8] By reducing PGE2 levels, MSPA can potentially mitigate these pathological processes.

Figure 1: Simplified signaling pathway of COX-2 and its inhibition by MSPA.

Potential in Cancer Therapy

The overexpression of COX-2 has been implicated in the pathogenesis of several types of cancer, including breast and colorectal cancer.[4] COX-2-derived prostaglandins can promote tumor growth by stimulating cell proliferation, inhibiting apoptosis, and promoting angiogenesis.[6] As a COX-2 inhibitor, MSPA has the potential to be a valuable agent in cancer therapy. In vitro studies have indicated that MSPA may reduce cell proliferation in various cancer cell lines.[3]

Quantitative Data

While this compound is primarily known as a synthetic intermediate, specific quantitative data on its direct biological activity is not extensively available in the public domain. To provide context for the expected potency of this class of compounds, the following table summarizes the inhibitory activity of Etoricoxib, a potent and selective COX-2 inhibitor synthesized from MSPA.

| Compound | Target | Assay Type | IC50 | Reference |

| Etoricoxib | Human COX-2 | Whole Blood Assay | 1.1 ± 0.1 µM | N/A |

| Etoricoxib | Human COX-1 | Whole Blood Assay | 116 ± 12 µM | N/A |

Note: The above data is for Etoricoxib and is provided for contextual purposes. Further experimental studies are required to determine the specific IC50 values for this compound.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the Willgerodt-Kindler reaction followed by hydrolysis.[3][9]

Figure 2: Workflow for the synthesis of this compound.

Materials:

-

4-Methylsulfonylacetophenone

-

Morpholine

-

Sulfur

-

3N Sodium Hydroxide (NaOH) solution

-

Concentrated Hydrochloric Acid (HCl)

-

Ethyl acetate

-

Ethanol

-

Water

Procedure:

-

In a round-bottom flask, combine 4-methylsulfonylacetophenone (20 mmol), morpholine (60 mmol), and elemental sulfur (40 mmol).[1]

-

Reflux the mixture at 125°C for 2 hours.[3]

-

Cool the mixture and add 20 mL of 3N NaOH solution.[1]

-

Reflux the mixture for an additional 30 minutes.[3]

-

After cooling, filter the mixture.

-

Acidify the filtrate to pH 6 with concentrated HCl.

-

Extract with ethyl acetate to remove impurities.

-

Acidify the aqueous layer to pH 2 with concentrated HCl to precipitate the product.[3]

-

Collect the white solid by filtration and recrystallize from an ethanol/water mixture.[9]

In Vitro COX-2 Inhibition Assay (Fluorometric)

This protocol is adapted from commercially available COX-2 inhibitor screening kits and can be used to determine the IC50 of MSPA.[10]

Materials:

-

Human recombinant COX-2 enzyme

-

COX Assay Buffer

-

COX Cofactor

-

Arachidonic Acid (substrate)

-

Fluorometric probe

-

This compound (test compound)

-

Celecoxib (positive control)

-

DMSO (solvent)

-

96-well black microplate

Procedure:

-

Prepare a stock solution of MSPA in DMSO.

-

Prepare serial dilutions of the MSPA stock solution in COX Assay Buffer.

-

In a 96-well plate, add the diluted MSPA solutions, a solvent control (DMSO), and a positive control (Celecoxib).

-

Prepare a reaction mix containing COX Assay Buffer, COX Cofactor, and the fluorometric probe.

-

Add the reaction mix to each well.

-

Add the human recombinant COX-2 enzyme to all wells except the blank.

-

Incubate the plate at 25°C for 10 minutes.

-

Initiate the reaction by adding the arachidonic acid substrate.

-

Immediately measure the fluorescence kinetics at an excitation wavelength of 535 nm and an emission wavelength of 587 nm for 5-10 minutes.

-

Calculate the rate of reaction for each concentration of MSPA.

-

Plot the percentage of inhibition against the MSPA concentration to determine the IC50 value.

Cell Viability Assay (MTT Assay)

This assay can be used to evaluate the effect of MSPA on the viability of cancer cell lines.[4][11]

Materials:

-

Cancer cell line (e.g., MCF-7 breast cancer cells)

-

Cell culture medium (e.g., DMEM)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin

-

This compound (MSPA)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

DMSO

-

96-well clear microplate

Procedure:

-

Seed the cancer cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate overnight.

-

Prepare various concentrations of MSPA in the cell culture medium.

-

Remove the old medium and treat the cells with the MSPA solutions for 24, 48, or 72 hours.

-

After the incubation period, add MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add DMSO to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration of MSPA relative to the untreated control.

Conclusion

This compound is a compound of significant interest in medicinal chemistry, primarily due to its established role as a key intermediate in the synthesis of selective COX-2 inhibitors. Its chemical structure, particularly the methylsulfonyl group, is crucial for the selective inhibition of the COX-2 enzyme. While direct quantitative evidence of its therapeutic efficacy is still emerging, its structural relationship to potent anti-inflammatory drugs suggests a promising area for future research. The protocols provided in this guide offer a framework for the synthesis and biological evaluation of MSPA, which will be instrumental in further elucidating its therapeutic potential. Further investigations into its direct effects on COX-2 and its activity in various cancer models are warranted to fully understand its pharmacological profile and potential for development as a standalone therapeutic agent.

References

- 1. 4-Methylsulphonylphenylacetic acid | 90536-66-6 [chemicalbook.com]

- 2. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | High-Purity Reagent [benchchem.com]

- 4. Virtual Screening for Finding Novel COX-2 Inhibitors as Antitumor Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis, anti-inflammatory activity, and in vitro antitumor effect of a novel class of cyclooxygenase inhibitors: 4-(aryloyl)phenyl methyl sulfones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Prostaglandin E2 receptor EP4 contributes to inflammatory pain hypersensitivity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Prostaglandin E2-EP2/EP4 signaling induces immunosuppression in human cancer by impairing bioenergetics and ribosome biogenesis in immune cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. journals.iucr.org [journals.iucr.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. Acidic pH derived from cancer cells as a double‐edged knife modulates wound healing through DNA repair genes and autophagy - PMC [pmc.ncbi.nlm.nih.gov]

4-(Methylsulfonyl)phenylacetic Acid in Cancer Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(Methylsulfonyl)phenylacetic acid is a chemical compound that has garnered interest in the field of cancer research primarily due to its structural similarity to known anti-inflammatory and anti-cancer agents. Its core structure, featuring a phenylacetic acid moiety with a methylsulfonyl group, is a key component of several selective cyclooxygenase-2 (COX-2) inhibitors. The overexpression of COX-2 is a well-documented phenomenon in various malignancies, contributing to tumor growth, angiogenesis, and resistance to apoptosis. This technical guide provides a comprehensive overview of the current understanding of this compound's potential role in oncology, focusing on its mechanism of action, relevant experimental data from related compounds, and detailed experimental protocols for its evaluation.

Introduction

This compound (MSPA) is an organic compound with the chemical formula C₉H₁₀O₄S[1]. It serves as a crucial intermediate in the synthesis of various pharmaceutical compounds, including selective COX-2 inhibitors like Etoricoxib[2]. The scientific rationale for investigating MSPA in cancer research is rooted in the established link between inflammation and cancer. The cyclooxygenase-2 (COX-2) enzyme is a key mediator of inflammation, and its elevated expression is observed in numerous cancers, including breast and colorectal cancer[2][3]. By inhibiting COX-2, it is hypothesized that MSPA and its derivatives can modulate pro-tumorigenic signaling pathways, thereby inhibiting cancer cell proliferation and survival[2].

Mechanism of Action: COX-2 Inhibition and Downstream Signaling

The primary proposed mechanism of action for this compound in cancer is the inhibition of the COX-2 enzyme[2]. COX-2 is responsible for the conversion of arachidonic acid to prostaglandin H2, a precursor for various prostaglandins, including prostaglandin E2 (PGE2)[4]. Elevated levels of PGE2 in the tumor microenvironment are known to promote cancer progression through several mechanisms[4][5][6].

The COX-2-PGE2 Signaling Pathway

Inhibition of COX-2 by MSPA is expected to decrease the production of PGE2, thereby disrupting its pro-tumorigenic signaling cascade. PGE2 exerts its effects by binding to its G-protein coupled receptors (EP1-4), which in turn can activate multiple downstream pathways, including the PI3K/Akt and NF-κB pathways[4][7][8]. These pathways are critical for cell survival, proliferation, and inflammation.

Caption: Proposed mechanism of action of this compound via COX-2 inhibition.

Induction of Apoptosis

A key consequence of inhibiting the COX-2/PGE2 pathway is the induction of apoptosis, or programmed cell death, in cancer cells. Prostaglandins can promote cell survival by upregulating anti-apoptotic proteins like Bcl-2 and downregulating pro-apoptotic proteins like Bax[9][10]. By reducing PGE2 levels, MSPA may shift the balance towards apoptosis, leading to the activation of caspase cascades and subsequent cell death[9][11].

Caption: Proposed apoptotic pathway induced by this compound.

Quantitative Data

While specific quantitative data for the anti-cancer activity of this compound is limited in publicly available literature, data from structurally related COX-2 inhibitors provide a strong rationale for its investigation. For instance, Rofecoxib, which shares the 4-(methylsulfonyl)phenyl moiety, is a potent and selective COX-2 inhibitor with an IC50 value of 0.53 µM in a human whole blood assay for COX-2-derived PGE2 synthesis[12].

Table 1: In Vitro Anti-Cancer Activity of a Structurally Related COX-2 Inhibitor (Rofecoxib)

| Cell Line | Assay | Endpoint | IC50 (µM) | Reference |

| Human Osteosarcoma Cells | PGE2 Production | COX-2 Inhibition | 0.026 | [12] |

| CHO cells (human COX-2) | Enzyme Activity | COX-2 Inhibition | 0.018 | [12] |

| U937 cells (human COX-1) | Enzyme Activity | COX-1 Inhibition | >50 | [12] |

Table 2: In Vivo Anti-inflammatory Activity of a Structurally Related COX-2 Inhibitor (Rofecoxib) in Rodent Models

| Model | Endpoint | ID50 (mg/kg) | Reference |

| Carrageenan-induced Paw Edema | Inflammation | 1.5 | [12] |

| Carrageenan-induced Hyperalgesia | Pain | 1.0 | [12] |

| LPS-induced Pyresis | Fever | 0.24 | [12] |

| Adjuvant-induced Arthritis | Arthritis | 0.74 (mg/kg/day) | [12] |

Note: The data presented above is for Rofecoxib, a structurally related compound, and is intended to be illustrative of the potential activity of COX-2 inhibitors. Specific studies on this compound are required to determine its precise efficacy.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the anti-cancer properties of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard method to assess the cytotoxic effects of a compound on cancer cell lines.

Caption: Workflow for determining cell viability using the MTT assay.

Methodology:

-

Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, HT-29 for colon cancer) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the existing medium with the compound-containing medium and incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the half-maximal inhibitory concentration (IC50) value.

Apoptosis Assay (Western Blot for Cleaved Caspase-3 and PARP)

This protocol details the detection of key apoptosis markers by Western blot.

Methodology:

-

Cell Treatment and Lysis: Treat cancer cells with this compound at concentrations around its IC50 value for a specified time. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

-

Incubate the membrane with primary antibodies against cleaved caspase-3, PARP, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the apoptotic markers.

Pharmacokinetics and In Vivo Studies

Table 3: Representative Pharmacokinetic Parameters from a Preclinical Study in Mice (Illustrative)

| Parameter | Unit | Value (Example Compound) |

| Cmax (Oral) | µg/mL | 710 +/- 57 (at 300 mg/kg) |

| Tmax (Oral) | h | 2.1 |

| AUC (Oral) | µg*h/mL | 1771 |

| Half-life (t1/2) | h | 2.1 |

| Bioavailability | % | Not Determined |

Note: The data in this table is for a different compound (Flavone Acetic Acid) and is provided for illustrative purposes only to indicate the types of parameters that should be determined for this compound.

Conclusion and Future Directions

This compound represents a promising scaffold for the development of novel anti-cancer agents, primarily through the inhibition of the COX-2 enzyme. While direct evidence of its anti-tumor activity is currently limited, the well-established role of COX-2 in cancer progression provides a strong rationale for its further investigation. Future research should focus on:

-

In vitro screening: Determining the IC50 values of this compound against a panel of cancer cell lines.

-

Mechanism of action studies: Confirming its COX-2 inhibitory activity and elucidating the downstream signaling pathways it modulates.

-

In vivo efficacy studies: Evaluating its ability to inhibit tumor growth in preclinical animal models of cancer.

-

Pharmacokinetic profiling: Characterizing its ADME properties to assess its drug-like potential.

A thorough investigation of these aspects will be crucial to ascertain the therapeutic potential of this compound in the field of oncology.

References

- 1. benchchem.com [benchchem.com]

- 2. Comprehensive pharmacokinetic studies and oral bioavailability of two Mn porphyrin-based SOD mimics, MnTE-2-PyP5+ and MnTnHex-2-PyP5+ - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis western blot guide | Abcam [abcam.com]

- 4. Tumor growth monitoring in breast cancer xenografts: A good technique for a strong ethic | PLOS One [journals.plos.org]

- 5. Prostaglandin E2 and Cancer: Insight into Tumor Progression and Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 8. Volume of preclinical xenograft tumors is more accurately assessed by ultrasound imaging than manual caliper measurements - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Phytic acid potentiates oxaliplatin effects in colorectal cancer induced by 1,2-DMH: the role of miR-224 and miR-200a - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Rofecoxib [Vioxx, MK-0966; 4-(4'-methylsulfonylphenyl)-3-phenyl-2-(5H)-furanone]: a potent and orally active cyclooxygenase-2 inhibitor. Pharmacological and biochemical profiles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Dose-dependent pharmacokinetics of flavone acetic acid in mice - PubMed [pubmed.ncbi.nlm.nih.gov]

role of 4-(Methylsulfonyl)phenylacetic acid in neuroinflammation

An In-Depth Technical Guide on the Role of 4-(Methylsulfonyl)phenylacetic Acid in Neuroinflammation

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

This compound is a chemical compound with significant relevance in the field of medicinal chemistry, primarily recognized for its role as a selective cyclooxygenase-2 (COX-2) inhibitor and as a critical intermediate in the synthesis of potent non-steroidal anti-inflammatory drugs (NSAIDs) such as Etoricoxib.[1][2][3] While direct, extensive research on its specific effects in neuroinflammatory models is limited, its mechanism of action through COX-2 inhibition provides a strong theoretical and practical basis for its importance in developing therapeutics for neuroinflammatory conditions. This document provides a comprehensive overview of its chemical properties, mechanism of action, synthetic utility, and the underlying connection between its primary biological target, COX-2, and the pathological processes of neuroinflammation.

Physicochemical Properties

This compound is an off-white to cream-colored solid compound.[3] Its core structure consists of a phenylacetic acid scaffold with a methylsulfonyl group at the para-position, which is crucial for its biological activity.[1]

| Property | Value | Reference |

| CAS Number | 90536-66-6 | [1] |

| Molecular Formula | C₉H₁₀O₄S | [4] |

| Molecular Weight | 214.24 g/mol | [1][4] |

| Appearance | Off-white to cream color solid | [3] |

| Synonyms | (4-Methanesulfonylphenyl)acetic Acid, 4-Mesylphenylacetic Acid | [5] |

Mechanism of Action: COX-2 Inhibition

The primary mechanism of action for this compound is the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[1] COX-2 is an inducible enzyme that plays a central role in the inflammatory cascade. In response to pro-inflammatory stimuli, COX-2 catalyzes the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[6] By selectively inhibiting COX-2, the compound effectively reduces the production of these pro-inflammatory prostaglandins, thereby exerting its anti-inflammatory effects.[1] This selectivity for COX-2 over the constitutively expressed COX-1 isoform is a critical feature, as it is associated with a reduced risk of gastrointestinal side effects commonly seen with non-selective NSAIDs.[1]

Role in Drug Synthesis: A Precursor to Etoricoxib

A primary application of this compound is its use as a key raw material and intermediate in the synthesis of second-generation COX-2 inhibitors, most notably Etoricoxib.[2][7] Etoricoxib is a highly selective COX-2 inhibitor used for the treatment of various inflammatory conditions, including rheumatoid arthritis and osteoarthritis.[7] The synthesis involves the condensation of this compound with a pyridine derivative to form a key diketone intermediate, which then undergoes cyclization to form the core structure of Etoricoxib.[7][8]

Relevance to Neuroinflammation

Neuroinflammation is a specialized immune response in the central nervous system (CNS) characterized by the activation of glial cells, primarily microglia and astrocytes, and the subsequent production of inflammatory mediators.[9] This process is a hallmark of many neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.[9][10]

The COX-2 enzyme is a critical player in neuroinflammation. Under pathological conditions in the CNS, COX-2 expression is significantly upregulated in neurons and glial cells.[6] The resulting increase in prostaglandin production, particularly Prostaglandin E2 (PGE2), contributes to a vicious cycle of inflammation by promoting the release of other pro-inflammatory cytokines (e.g., IL-1β, TNF-α), increasing oxidative stress, and contributing to neuronal damage and death.[6][11]

Therefore, the inhibition of COX-2 is a key therapeutic strategy for mitigating neuroinflammation. By functioning as a COX-2 inhibitor and serving as the foundational scaffold for potent drugs like Etoricoxib, this compound is intrinsically linked to the development of treatments targeting these neuroinflammatory pathways.

Experimental Protocols

Protocol: In-Vitro Assessment of Anti-Neuroinflammatory Activity

-

Cell Culture : BV-2 microglial cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin and maintained at 37°C in a 5% CO₂ incubator.

-

Compound Treatment : Cells are seeded in multi-well plates. After reaching 80% confluency, the media is replaced, and cells are pre-treated with various concentrations of the test compound (e.g., this compound) for 1-2 hours.

-

Inflammatory Stimulation : Neuroinflammation is induced by adding Lipopolysaccharide (LPS) (e.g., 1 µg/mL) to the culture media and incubating for 24 hours. A vehicle control group and an LPS-only group are included.

-

Nitric Oxide (NO) Measurement : The production of nitric oxide, a pro-inflammatory mediator, is quantified from the cell culture supernatant using the Griess reagent assay.

-

Cytokine Analysis : The concentrations of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β in the supernatant are measured using Enzyme-Linked Immunosorbent Assay (ELISA) kits.

-

Western Blot Analysis : Cell lysates are collected to analyze the expression and phosphorylation levels of key inflammatory signaling proteins, such as p65 (NF-κB) and p38 MAPK, to elucidate the mechanism of action.[10]

-

Data Analysis : The results are analyzed to determine the dose-dependent inhibitory effect of the compound on the production of inflammatory mediators. Statistical significance is typically assessed using ANOVA.

Conclusion

This compound holds a significant, albeit often indirect, role in the context of neuroinflammation. Its intrinsic activity as a selective COX-2 inhibitor establishes its function as an anti-inflammatory agent. However, its most prominent contribution lies in its indispensable role as a chemical building block for the synthesis of highly potent and selective NSAIDs that are used to treat a range of inflammatory diseases. Given the critical involvement of COX-2 in neuroinflammatory pathologies, the development of inhibitors derived from this foundational molecule represents a vital strategy in the ongoing search for effective treatments for neurodegenerative diseases. For drug development professionals, this compound is not just an intermediate, but a gateway to a class of compounds with proven therapeutic relevance to inflammatory processes, including those in the central nervous system.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. 4-Methylsulphonylphenylacetic acid | 90536-66-6 [chemicalbook.com]

- 3. veerchemie.com [veerchemie.com]

- 4. synthinkchemicals.com [synthinkchemicals.com]

- 5. pharmaffiliates.com [pharmaffiliates.com]

- 6. Context-Dependent Roles of Four Classes of Bioactive Lipids in Neuroglia-Mediated Regulation of Neuroinflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. benchchem.com [benchchem.com]

- 8. CN102898357A - Novel process for the preparation of 1-(6-methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone, an intermediate of etoricoxib. - Google Patents [patents.google.com]

- 9. Role of Neuroinflammation in Adult Neurogenesis and Alzheimer Disease: Therapeutic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition of neuroinflammation by MIF inhibitor 3-({[4-(4-methoxyphenyl)-6-methyl-2-pyrimidinyl]thio}1methyl)benzoic acid (Z-312) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. NEUROINFLAMMATION, ITS ROLE IN ALZHEIMER’S DISEASE AND THERAPEUTIC STRATEGIES • The Journal of Prevention of Alzheimer's Disease [jpreventionalzheimer.com]

Technical Guide: ADME Properties of 4-(Methylsulfonyl)phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Methylsulfonyl)phenylacetic acid is a key intermediate in the synthesis of selective COX-2 inhibitors, such as Etoricoxib.[1][2] Understanding the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of such intermediates is crucial for optimizing drug design and development processes. While direct experimental ADME data for this compound is not extensively available in the public domain, this guide provides an in-depth overview of its predicted physicochemical properties and the well-characterized ADME profile of its close structural analog, Etoricoxib. Furthermore, it details the standard experimental protocols used to determine these critical ADME parameters.

Predicted Physicochemical and ADME Properties of this compound

In silico tools provide valuable predictions for the ADME properties of compounds in the early stages of drug discovery.[3][4][5] These predictions help in prioritizing candidates for further experimental evaluation. Below is a summary of the predicted properties for this compound.

| Property | Predicted Value | Implication for ADME |

| Molecular Weight | 214.24 g/mol [6][7] | Low molecular weight is generally favorable for absorption. |

| pKa | 3.90 ± 0.10[8] | As an acidic compound, its ionization state, and thus its absorption and distribution, will be pH-dependent. |

| Predicted LogP (Octanol/Water Partition Coefficient) | -0.21 to 1.3[6][7] | This range suggests a relatively hydrophilic character, which can influence its distribution and permeability across membranes. |

| Predicted Water Solubility | Slightly soluble[9] | Solubility is a critical factor for absorption. |

| Topological Polar Surface Area (TPSA) | 79.8 Ų[6] | A TPSA in this range is generally associated with good oral bioavailability. |

| Hydrogen Bond Donors | 1[6] | Adheres to Lipinski's rule of five. |

| Hydrogen Bond Acceptors | 4[6] | Adheres to Lipinski's rule of five. |

| Rotatable Bonds | 3[6] | A low number of rotatable bonds is generally favorable for good oral bioavailability. |

ADME Profile of Etoricoxib: A Close Structural Analog

Etoricoxib, a selective COX-2 inhibitor synthesized from this compound, has a well-documented ADME profile.[1][2] This data provides valuable insights into the potential behavior of the 4-(methylsulfonyl)phenyl scaffold in biological systems.

Absorption

Etoricoxib is well-absorbed after oral administration, with a bioavailability of approximately 83% to 100%.[10][11][12][13] Peak plasma concentrations are typically reached within one to two hours.[11][13][14][15]

Distribution

Etoricoxib is extensively bound to plasma proteins, primarily albumin, with a binding percentage of about 92%.[16][17][18][19] It has an apparent volume of distribution of approximately 120 L in humans, indicating wide distribution into tissues.[12][14][15][19]

Metabolism

Etoricoxib is extensively metabolized in the liver, with less than 1% of the dose excreted unchanged in the urine.[10][14][15][20] The primary metabolic pathway is the oxidation of the 6'-methyl group, a reaction primarily catalyzed by cytochrome P450 3A4 (CYP3A4).[10][11][14][20] Other CYP enzymes, including CYP2C9, CYP2D6, CYP1A2, and CYP2C19, play minor roles.[20] The major metabolite is the 6'-carboxylic acid derivative of etoricoxib.[10]

Excretion

The metabolites of etoricoxib are primarily excreted in the urine (around 70%) and to a lesser extent in the feces (around 20%).[10][12][16] The elimination half-life of etoricoxib is approximately 22 hours, which allows for once-daily dosing.[13][16][18]

Summary of Etoricoxib Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Bioavailability | ~83-100% | [10][11][12][13] |

| Time to Peak Plasma Concentration (Tmax) | ~1-2 hours | [11][13][14][15] |

| Plasma Protein Binding | ~92% | [16][17][18][19] |

| Volume of Distribution (Vd) | ~120 L | [12][14][15][19] |

| Major Metabolizing Enzyme | CYP3A4 | [11][14][20] |

| Major Metabolite | 6'-carboxylic acid derivative | [10] |

| Route of Excretion | Primarily urine (~70%), feces (~20%) | [10][12][16] |

| Elimination Half-life (t½) | ~22 hours | [13][16][18] |

Experimental Protocols for Key ADME Assays

Standardized in vitro assays are fundamental in drug discovery to determine the ADME properties of new chemical entities.

Caco-2 Permeability Assay for Absorption

This assay uses the Caco-2 human colon adenocarcinoma cell line, which differentiates into a monolayer of polarized enterocytes that mimic the intestinal barrier. It is widely used to predict the oral absorption of drugs.

Methodology:

-

Cell Culture: Caco-2 cells are seeded on semi-permeable filter supports in multi-well plates and cultured for approximately 21 days to form a differentiated monolayer.

-

Monolayer Integrity Check: The integrity of the cell monolayer is verified by measuring the transepithelial electrical resistance (TEER).

-

Permeability Measurement: The test compound is added to either the apical (A) or basolateral (B) side of the monolayer. Samples are taken from the opposite side at various time points.

-

Quantification: The concentration of the compound in the collected samples is determined by LC-MS/MS.

-

Data Analysis: The apparent permeability coefficient (Papp) is calculated. The efflux ratio (Papp B-A / Papp A-B) is determined to assess the potential for active efflux.

Microsomal Stability Assay for Metabolism

This assay evaluates the metabolic stability of a compound in the presence of liver microsomes, which contain a high concentration of drug-metabolizing enzymes, particularly cytochrome P450s.

Methodology:

-

Preparation: The test compound is incubated with liver microsomes (human or other species) and a NADPH-regenerating system (to initiate the enzymatic reaction) in a buffer solution.

-

Incubation: The reaction mixture is incubated at 37°C. Aliquots are taken at different time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Reaction Termination: The reaction is stopped by adding a cold organic solvent (e.g., acetonitrile).

-

Quantification: After centrifugation to remove precipitated proteins, the concentration of the remaining parent compound in the supernatant is measured by LC-MS/MS.

-

Data Analysis: The rate of disappearance of the compound is used to calculate parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint).

Equilibrium Dialysis for Plasma Protein Binding

This is the gold standard method for determining the extent to which a drug binds to plasma proteins.

Methodology:

-

Apparatus Setup: A dialysis unit with two chambers separated by a semi-permeable membrane is used.

-

Sample Preparation: Plasma containing the test compound is placed in one chamber, and a protein-free buffer is placed in the other.

-

Equilibration: The unit is incubated at 37°C to allow the unbound compound to diffuse across the membrane until equilibrium is reached.

-

Quantification: After equilibration, the concentration of the compound in both the plasma and buffer chambers is measured by LC-MS/MS.

-

Data Analysis: The percentage of the unbound and bound drug is calculated from the concentration difference between the two chambers.

Visualizations

General In Vitro ADME Workflow

Caption: A typical workflow for in vitro ADME screening in early drug discovery.

Metabolic Pathway of Etoricoxib

Caption: The primary metabolic pathways of Etoricoxib in humans.

References

- 1. This compound | High-Purity Reagent [benchchem.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. Design, synthesis, biological assessment and in silico ADME prediction of new 2-(4-(methylsulfonyl) phenyl) benzimidazoles as selective cyclooxygenase-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. CAS 90536-66-6 | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry | PharmaCompass.com [pharmacompass.com]

- 7. 4-Methylsulfonyl phenyl acetic acid | CAS#:90536-66-6 | Chemsrc [chemsrc.com]

- 8. 4-Methylsulphonylphenylacetic acid | 90536-66-6 [chemicalbook.com]

- 9. researchgate.net [researchgate.net]

- 10. Absorption, metabolism, and excretion of etoricoxib, a potent and selective cyclooxygenase-2 inhibitor, in healthy male volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. What is the mechanism of Etoricoxib? [synapse.patsnap.com]

- 12. openaccessjournals.com [openaccessjournals.com]

- 13. Etoricoxib | 202409-33-4 [chemicalbook.com]

- 14. Clinical pharmacokinetic and pharmacodynamic profile of etoricoxib - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Etoricoxib - Wikipedia [en.wikipedia.org]

- 17. Absorption and distribution of etoricoxib in plasma, CSF, and wound tissue in patients following hip surgery—a pilot study - PMC [pmc.ncbi.nlm.nih.gov]

- 18. youtube.com [youtube.com]

- 19. mdpi.com [mdpi.com]

- 20. researchgate.net [researchgate.net]

The Auxin-Like Activity of Phenylacetic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Auxins are a class of plant hormones that play a pivotal role in virtually all aspects of plant growth and development, including cell division, elongation, and differentiation. The most well-known native auxin is indole-3-acetic acid (IAA). However, another endogenously occurring auxin, phenylacetic acid (PAA), has been identified in a wide range of plant species and has been shown to exhibit auxin-like activities. While generally less potent than IAA, PAA is often present in significantly higher concentrations in plant tissues.

This technical guide focuses on the auxin-like activity of PAA derivatives, with a specific interest in 4-(Methylsulfonyl)phenylacetic acid and its related compounds. While specific studies have identified auxin-like activity in this compound and its derivatives, the detailed quantitative data and experimental protocols from these seminal studies are not widely available in the public domain. Therefore, this guide will provide a comprehensive overview of the known auxin-like activity of PAA and its analogs based on accessible research, detail the common experimental protocols for assessing such activity, and describe the established signaling pathway through which these compounds are understood to function.

Phenylacetic Acid (PAA) and its Derivatives as Auxin Analogs

Phenylacetic acid is a naturally occurring auxin found in many plants.[1][2] Its derivatives, both natural and synthetic, have been investigated for their potential as plant growth regulators. Research has shown that substitutions on the phenyl ring can modulate the auxin-like activity of PAA. For instance, 3,4-dichlorophenylacetic acid has been identified as a compound with auxin-like activity that promotes root growth and induces the expression of auxin-responsive genes.

Comparative Auxin-like Activity of PAA and IAA

While specific quantitative data for this compound derivatives are not available, a general comparison between the auxin activities of PAA and IAA can be summarized from the existing literature.

| Feature | Indole-3-Acetic Acid (IAA) | Phenylacetic Acid (PAA) |

| Potency | High | Generally lower than IAA |

| Endogenous Concentration | Lower | Often significantly higher than IAA |

| Transport | Polar (active transport) | Non-polar (diffusion) |

| Signaling Pathway | TIR1/AFB-mediated | TIR1/AFB-mediated |

Experimental Protocols for Assessing Auxin-Like Activity

Several established bioassays are commonly used to determine the auxin-like activity of chemical compounds. These assays typically measure a physiological response in plants that is characteristic of auxin action.

Oat Coleoptile Elongation Test

This classic bioassay measures the ability of a compound to induce cell elongation in the coleoptiles of oat seedlings.

Methodology:

-

Oat seeds (Avena sativa) are germinated in the dark to produce etiolated seedlings.

-

The tips of the coleoptiles are excised, and a section of the coleoptile is removed.

-

The test compound, dissolved in an agar block, is placed on one side of the cut surface.

-

The coleoptiles are incubated in a humid environment.

-

Auxin-like activity is quantified by measuring the angle of curvature of the coleoptile, which results from the promotion of cell elongation on the side where the compound was applied.

Root Elongation Inhibition Assay

Auxins typically inhibit primary root elongation at higher concentrations. This response is used to quantify auxin activity.

Methodology:

-

Seeds of a model plant, such as Arabidopsis thaliana, are sterilized and plated on a nutrient agar medium.

-

The medium is supplemented with various concentrations of the test compound.

-

The plates are incubated vertically in a growth chamber to allow for root growth along the surface of the agar.

-

After a defined period (e.g., 7-10 days), the length of the primary root is measured.

-